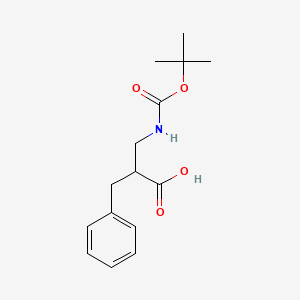

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCITKXROAFBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626938 | |

| Record name | 2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26250-90-8 | |

| Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26250-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26250-90-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Indispensable Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Phenylalanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the synthesis and manipulation of phenylalanine derivatives.[1] Its widespread application is due to its unique combination of stability across a broad range of chemical conditions and its facile, selective removal under mild acidic conditions.[1] This technical guide provides an in-depth analysis of the Boc group's role in the chemistry of phenylalanine, covering its critical functions in peptide synthesis, its utility as a chiral building block for asymmetric synthesis, and its influence on the reactivity of the amino acid. This document consolidates quantitative data, detailed experimental protocols, and logical workflow diagrams to serve as a practical resource for professionals in chemical research and drug development.

Core Principles of the Boc Protecting Group

In the context of phenylalanine, an amino acid with a bulky, hydrophobic benzyl side chain, the Boc group serves to temporarily block the nucleophilicity of the α-amino group.[1] This protection is paramount to prevent undesirable side reactions, most notably self-polymerization during peptide bond formation.[1]

The principal advantages of the Boc group include:

-

Ease of Introduction : It is readily introduced under mild conditions, typically by reacting phenylalanine with di-tert-butyl dicarbonate (Boc₂O).[1]

-

Robust Stability : The Boc group is exceptionally stable under neutral, basic, and many nucleophilic conditions, as well as during catalytic hydrogenation.[1] This stability allows for a wide range of chemical modifications to other parts of the phenylalanine derivative without affecting the protected amine.[1]

-

Orthogonality : Its acid-lability is a key feature, enabling its selective removal in the presence of other protecting groups that are cleaved under different conditions, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group or the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[1][2] This orthogonality is fundamental to the strategy of complex, multi-step syntheses.[1][2]

Application in Peptide Synthesis

The Boc group was a foundational component in the development of solid-phase peptide synthesis (SPPS) and remains relevant for specific applications, particularly in the synthesis of hydrophobic peptides prone to aggregation.[3][] It is also extensively used in solution-phase synthesis for creating dipeptides and smaller peptide fragments.[5][]

In Boc-based SPPS, the peptide chain is assembled on a solid resin support. The general cycle for incorporating a Boc-phenylalanine residue involves four key steps:

-

Deprotection : The Boc group of the terminal amino acid bound to the resin is removed using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][7]

-

Neutralization : The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free amine.[1][7]

-

Coupling : The incoming Boc-Phe-OH is pre-activated with a coupling reagent (e.g., DCC, HBTU) and then added to the resin to form the new peptide bond.[1][7]

-

Wash : Excess reagents and byproducts are washed away before initiating the next cycle.[1]

This cyclical process is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the completed peptide from the resin support using a harsh acid like anhydrous hydrogen fluoride (HF).[3][8]

Boc-Phe-OH is also a critical reagent in solution-phase synthesis, which is often used for producing smaller peptide fragments or for large-scale synthesis.[9] The process involves coupling Boc-Phe-OH with another amino acid ester in solution, typically using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization.[1][]

Role in Asymmetric Synthesis and as a Chiral Building Block

Boc-protected phenylalanine derivatives are invaluable chiral building blocks for the synthesis of unnatural amino acids and complex, biologically active molecules.[1][] The stability of the Boc group allows for chemical modifications to be made to the phenyl ring or other parts of the molecule without disturbing the protected amine and the stereocenter.[1] For instance, in asymmetric phase-transfer catalysis, Boc protection is a key step following the initial alkylation to produce enantiomerically pure unnatural phenylalanine derivatives.[1] This utility is crucial in drug discovery, where precise stereochemistry is essential for biological activity.[]

Quantitative Data Summary

The efficiency of reactions involving Boc-phenylalanine is critical for its practical application. The following tables summarize representative quantitative data from various synthetic protocols.

Table 1: Boc Protection of L-Phenylalanine

| Reagent | Base | Solvent | Time (hr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (Boc)₂O | NaOH | tert-Butyl alcohol/Water | Overnight | 78–87 | [1][10] |

| (Boc)₂O | Guanidine HCl | Ethanol | 6.5 | High (not specified) | [11] |

| (Boc)₂O | None (catalyst-free) | Water/Acetone | ~10 min | 90-98 |[12][13] |

Table 2: Boc Deprotection Methods

| Reagent | Solvent | Time | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 20-50% TFA | DCM | 30-60 min | Room Temp. | High (not specified) | [1] |

| Fluorinated Alcohols (TFE/HFIP) | TFE or HFIP | 5 min - 1 hr | Reflux / Microwave | 91-99 | [14] |

| Water (catalyst-free) | Water | < 12 min | 90-100 °C | High (not specified) |[15] |

Table 3: Typical Parameters in Boc-SPPS

| Parameter | Method/Metric | Typical Value | Reference |

|---|---|---|---|

| Single Coupling Efficiency | Kaiser Test / Ninhydrin Assay | >99% | [7][16] |

| Crude Peptide Yield (Post-Cleavage) | HPLC/MS | 70-90% | [17] |

| Final Purified Peptide Yield | HPLC | 30-60% | [17] |

| Final Peptide Purity | HPLC | >95% |[17] |

Experimental Protocols

The following are detailed, representative protocols for the key steps involving the use of Boc-phenylalanine derivatives.

This protocol is a standard method for the N-terminal protection of phenylalanine using di-tert-butyl dicarbonate.[1][10]

-

Materials :

-

L-Phenylalanine (1.0 equiv, e.g., 165.2 g, 1 mol)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv, e.g., 223 g, 1 mol)

-

Sodium Hydroxide (1.0 equiv, e.g., 40 g, 1 mol)

-

tert-Butyl alcohol

-

Water

-

Potassium hydrogen sulfate (KHSO₄)

-

Ethyl acetate or Ethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure :

-

In a suitable reaction vessel, dissolve sodium hydroxide in 1 L of water.

-

Initiate stirring and add L-Phenylalanine at ambient temperature.

-

Dilute the mixture with 750 mL of tert-butyl alcohol to form a clear solution.[10]

-

To the well-stirred solution, add di-tert-butyl dicarbonate dropwise over 1 hour.[1][10]

-

Continue stirring the reaction mixture overnight at room temperature to ensure completion.[1]

-

Extract the mixture twice with 250 mL portions of pentane to remove unreacted (Boc)₂O and byproducts.[10]

-

Carefully acidify the aqueous layer to a pH of 1-1.5 by the slow addition of a KHSO₄ solution in water. This step will be accompanied by significant CO₂ evolution and should be performed in a well-ventilated fume hood.[1][10]

-

Extract the resulting turbid mixture with four 400 mL portions of ethyl acetate or ethyl ether.[1][10]

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Boc-L-phenylalanine as a white solid.[1]

-

This is the standard protocol for Boc group removal in both solution-phase and solid-phase synthesis.[1]

-

Materials :

-

Boc-protected phenylalanine derivative (1.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

-

Procedure :

-

Dissolve the Boc-protected compound or suspend the peptide-resin in anhydrous DCM.

-

Add TFA to a final concentration of 20-50% (v/v).[1] For SPPS, a common solution is 50% TFA in DCM.[7]

-

Stir the reaction mixture at room temperature for 30-60 minutes.[1]

-

Monitor the reaction for completion using an appropriate analytical method (e.g., TLC, LC-MS).

-

Upon completion, remove the solvent and excess TFA in vacuo. For SPPS, the resin is thoroughly washed with DCM (5x) and neutralized in the next step.[7]

-

This protocol describes a standard DCC/HOBt mediated coupling of Boc-Phe-OH to an amino acid ester.

-

Materials :

-

Boc-L-phenylalanine (1.0 equiv)

-

L-Alanine methyl ester hydrochloride (1.1 equiv)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equiv)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

N,N-Diisopropylethylamine (DIEA) (1.1 equiv)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure :

-

Prepare Free Amine : Dissolve the L-Alanine methyl ester hydrochloride in anhydrous DCM. Add DIEA and stir for 15-20 minutes at room temperature to generate the free base. Use this solution directly for the next step.

-

Activate Carboxylic Acid : In a separate flask, dissolve Boc-L-phenylalanine and HOBt in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Coupling : Add the DCC solution (dissolved in a small amount of DCM) to the cooled Boc-Phe-OH/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 15 minutes.

-

Add the free amine solution from step 1 to the activated acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Workup : Once the reaction is complete, filter off the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the product by flash column chromatography or recrystallization.

-

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the chemistry of phenylalanine and its derivatives.[1] Its predictable reactivity, stability, and critical role in orthogonal protection strategies provide chemists with precise control over complex synthetic pathways.[1][18] From the routine assembly of peptides to the intricate construction of chiral pharmaceuticals, Boc-protected phenylalanine remains a versatile and essential building block in both academic research and industrial drug development.[1][19] The protocols and data presented in this guide underscore its central role and provide a practical framework for its effective utilization.

References

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. biosynth.com [biosynth.com]

- 19. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid, a derivative of β-phenylalanine, is a crucial building block in medicinal chemistry and drug development. Its unique structural features, including the presence of a benzyl group and a Boc-protecting group, make it a valuable component in the synthesis of peptidomimetics and other complex organic molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS) and potential involvement in cellular signaling pathways. Detailed experimental protocols and structured data are presented to facilitate its use in research and development.

Chemical Structure and Properties

This compound is a chiral molecule with the following structural formula:

Chemical Formula: C₁₅H₂₁NO₄[1]

Molecular Weight: 279.33 g/mol [2][3]

The structure features a propanoic acid backbone with a benzyl group at the C2 position and a tert-butoxycarbonyl (Boc) protected amine at the C3 position. The Boc group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1] The benzyl side chain imparts hydrophobicity, which can be critical for molecular recognition and interaction with biological targets.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 279.33 g/mol | [2][3] |

| IUPAC Name | 2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

| CAS Number | 26250-90-8 | |

| Appearance | Solid | |

| Purity | Typically ≥95% | [2] |

Synthesis

The synthesis of this compound typically involves a multi-step process. A representative synthetic route is outlined below, based on established methods for the synthesis of β-amino acids and their derivatives.

Representative Synthetic Protocol

This protocol describes a potential pathway for the synthesis of this compound.

Step 1: Boc Protection of a Suitable Amino Precursor

The synthesis often begins with the protection of the amino group of a precursor molecule, such as 3-amino-2-benzylpropanoic acid, using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Materials: 3-amino-2-benzylpropanoic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

-

Procedure:

-

Dissolve 3-amino-2-benzylpropanoic acid in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a cold aqueous solution of citric acid to pH 3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other suitable mass spectrometry techniques can be used to determine the molecular weight of the compound.

Applications in Drug Development

Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for the synthesis of peptides and peptidomimetics using SPPS.[1] The Boc protecting group allows for its incorporation into a growing peptide chain, and the benzyl side chain can be used to introduce specific structural features or to probe interactions with biological targets.

Workflow for Boc-SPPS:

The general workflow for incorporating a Boc-protected amino acid like this compound into a peptide sequence using SPPS is as follows:

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Table 2: Reagents and Conditions for Boc-SPPS Cycle

| Step | Reagent/Condition | Purpose |

| Deprotection | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removal of the N-terminal Boc protecting group |

| Neutralization | 5-10% N,N-Diisopropylethylamine (DIEA) in DCM | Neutralization of the trifluoroacetate salt |

| Coupling | Boc-amino acid, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt) in DCM/DMF | Formation of the peptide bond |

| Washing | DCM, Isopropanol, DMF | Removal of excess reagents and byproducts |

Biological Activity of β-Amino Acids

β-amino acids and peptides containing them often exhibit interesting biological properties, including enhanced stability against enzymatic degradation compared to their α-amino acid counterparts.[4] This increased stability makes them attractive candidates for the development of therapeutic peptides with improved pharmacokinetic profiles. They have been explored for various applications, including as antimicrobial agents and inhibitors of protein-protein interactions.[5]

Potential Involvement in Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, amino acids, in general, are known to play crucial roles as signaling molecules. One of the key pathways regulated by amino acids is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[6][7]

General Amino Acid Signaling via mTOR Pathway:

The presence of sufficient amino acids is sensed by the cell and leads to the activation of the mTORC1 complex. This, in turn, promotes protein synthesis and cell growth while inhibiting autophagy.

Caption: Simplified mTOR signaling pathway activated by amino acids.

Experimental Protocols

General Protocol for Peptide Coupling in SPPS

This protocol outlines the manual coupling of a Boc-protected amino acid to a resin-bound peptide.

-

Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM, isopropanol, and then DCM again to remove residual TFA.

-

Neutralization: Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.

-

Coupling:

-

In a separate vial, pre-activate this compound (3 equivalents) with a coupling reagent such as dicyclohexylcarbodiimide (DCC, 3 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt, 3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.

-

-

Washing: Wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Workflow for Assessing Biological Activity

A general workflow for assessing the biological activity of a peptide synthesized using this compound could involve the following steps:

Caption: Workflow for assessing the biological activity of a synthetic peptide.

Conclusion

This compound is a versatile and valuable building block in the field of medicinal chemistry. Its application in solid-phase peptide synthesis allows for the creation of novel peptides and peptidomimetics with potentially enhanced therapeutic properties. Understanding its synthesis, properties, and potential biological roles is crucial for researchers and scientists working on the development of new drugs. This guide provides a foundational understanding to facilitate the effective utilization of this compound in the laboratory. Further research into its specific biological targets and mechanisms of action will undoubtedly expand its applications in drug discovery.

References

- 1. Buy this compound | 26250-90-8 [smolecule.com]

- 2. (2R)-3-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid - Amerigo Scientific [amerigoscientific.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amino Acids Control Blood Glucose Levels through mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

An In-depth Technical Guide to the Properties and Applications of Boc-Protected Phenylalanine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl (Boc) protected phenylalanine (Boc-Phe-OH), a critical amino acid derivative in modern organic synthesis and pharmaceutical development. We will delve into its physicochemical properties, detailed experimental protocols for its synthesis and deprotection, its central role in solid-phase peptide synthesis (SPPS), and key analytical characterization techniques.

The Boc group is one of the most widely used protecting groups for amines due to its stability in a broad range of chemical conditions and its facile, selective removal under acidic conditions.[1][2] This property of orthogonality—allowing its removal without disturbing other protecting groups—is fundamental to the multi-step synthesis of complex peptides and therapeutics.[1] Boc-phenylalanine serves as an essential building block, enabling the controlled, sequential addition of phenylalanine residues into a growing peptide chain, preventing undesirable side reactions and self-polymerization.[1]

Physicochemical Properties

Boc-phenylalanine is a white crystalline powder.[3][4] Its key physical and chemical properties are determined by the phenylalanine side chain and the tert-butoxycarbonyl protecting group. The Boc group enhances stability and solubility in common organic solvents, making it highly suitable for synthesis workflows.[3][5] The properties of both L- and D-enantiomers are summarized below.

| Property | Boc-L-Phenylalanine | Boc-D-Phenylalanine |

| Synonyms | Boc-L-Phe-OH, (S)-2-tert-Butoxycarbonylamino-3-phenylpropionic acid[3] | Boc-D-Phe-OH, (R)-2-tert-Butoxycarbonylamino-3-phenylpropionic acid[6] |

| CAS Number | 13734-34-4[3] | 18942-49-9[6] |

| Molecular Formula | C₁₄H₁₉NO₄[3] | C₁₄H₁₉NO₄[6] |

| Molecular Weight | 265.31 g/mol [3] | 265.31 g/mol [6] |

| Appearance | White powder[3] | White powder[6] |

| Melting Point | 80 - 90 °C[3][6] | 85 - 88 °C[7] |

| Optical Rotation | [a]D20 = +25 ± 2º (c=1 in EtOH)[3] | [a]D20 = -25 ± 2º (c=1 in EtOH)[6] |

| Solubility | Soluble in methanol, dichloromethane, dimethylformamide, N-methyl-2-pyrrolidone.[4][5] Slightly soluble in Chloroform, DMSO, Ethanol.[8] | Soluble in common organic solvents. |

| Storage | 0 - 8 °C, store in a dry place.[3][9] | Keep refrigerated in a dry area.[7] |

Core Synthetic Protocols

The utility of Boc-phenylalanine is defined by the ease of its introduction (protection) and selective removal (deprotection).

The standard method for protecting the α-amino group of phenylalanine is through its reaction with di-tert-butyl dicarbonate (Boc₂O).[1] The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[1] A mild base is often used to neutralize acidic byproducts, driving the reaction to completion.[1]

Caption: Workflow for the Boc protection of L-phenylalanine.

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine [10]

-

Preparation: In a suitable flask, dissolve sodium hydroxide (4.4 g, 0.11 mol) in water (110 mL).

-

Addition of Reactants: Initiate stirring and add L-phenylalanine (16.5 g, 0.1 mol) at ambient temperature. Dilute with tert-butyl alcohol (750 mL) until a clear solution is formed.

-

Reaction: Add di-tert-butyl dicarbonate (22.3 g, 1 mol) dropwise to the well-stirred solution over 1 hour. A white precipitate may form, and the reaction is mildly exothermic.

-

Completion: Continue stirring the mixture overnight at room temperature to ensure the reaction goes to completion. The final pH should be between 7.5 and 8.5.

-

Workup: Acidify the aqueous layer to pH 1-1.5 with potassium hydrogen sulfate solution. Extract the product into an organic solvent (e.g., ethyl ether).

-

Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting oil can be crystallized from a hexane or pentane mixture to yield pure, white N-tert-butoxycarbonyl-L-phenylalanine.

The key to the Boc group's utility is its selective removal under acidic conditions.[1] The mechanism involves protonation of the carbamate, which facilitates cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which rapidly decomposes to the free amine and carbon dioxide.[1]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection using TFA/DCM [1][2][11]

-

Preparation: Swell the Boc-protected peptide-resin in dichloromethane (DCM).

-

Deprotection Reagent: Prepare a deprotection solution of 20-50% (v/v) trifluoroacetic acid (TFA) in DCM. To mitigate potential side reactions from the tert-butyl cation, scavengers like anisole or thioanisole may be added.[2]

-

Reaction: Add the deprotection solution to the resin and agitate at room temperature for 25-30 minutes.[11]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (at least 5 times) to remove residual TFA and scavengers.[2][11]

-

Neutralization: Before the next coupling step, neutralize the resulting ammonium salt by washing the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.[11]

| Parameter | Typical Condition | Expected Outcome |

| Deprotection Reagent | 25-50% TFA in DCM[1][11] | >99% deprotection efficiency[2] |

| Reaction Time | 30 minutes[2] | Complete removal of the Boc group |

| Temperature | Room Temperature (20-25 °C)[2] | Efficient and controlled reaction |

| Scavengers | Anisole, Thioanisole[2] | Minimized alkylation of sensitive residues |

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-phenylalanine is a cornerstone of the "Boc strategy" for SPPS, a robust method for synthesizing peptides.[1][11] In this workflow, amino acids are sequentially coupled to a growing peptide chain that is anchored to an insoluble resin support.[12]

Caption: The general cycle for Boc-strategy Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Amino Acid Coupling Cycle [11]

This protocol describes a single cycle for adding a Boc-phenylalanine residue to a peptide-resin.

-

Resin Preparation: Start with the peptide-resin, where the N-terminal amino acid is protected with a Boc group. Swell the resin in a suitable solvent like DCM or DMF.

-

Boc Deprotection: Perform the deprotection step as described in the protocol in section 2.2.

-

Neutralization: Neutralize the resin-bound amine TFA salt with 10% DIEA in DCM for approximately 2 minutes, repeat once, and then wash thoroughly with DCM.

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve Boc-L-phenylalanine (3 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add a coupling reagent such as DCC (3 equivalents) or HBTU/HOBt.

-

Add this activated amino acid solution to the neutralized resin.

-

-

Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Monitor reaction completion using a qualitative method like the Kaiser test (a negative test indicates successful coupling).

-

Washing: After completion, drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The peptide-resin is now elongated by one phenylalanine residue and ready for the next cycle.

A relevant biological peptide where Boc-phenylalanine is used is Substance P, a neuropeptide involved in pain perception and inflammation.[11] It contains two adjacent phenylalanine residues that are critical for binding to its receptor, the Neurokinin-1 receptor (NK-1R).[11] Synthesizing Substance P with isotopically labeled Boc-L-Phenylalanine-¹³C enables detailed structural and binding studies via NMR and mass spectrometry.[11]

Caption: Signaling pathway of Substance P via the Neurokinin-1 receptor.

Analytical Characterization

Confirming the identity, purity, and successful incorporation of Boc-phenylalanine requires several analytical techniques.

Mass spectrometry is essential for verifying the correct mass of the protected amino acid and the final peptide.[13] Electrospray ionization (ESI) is commonly used.[13]

| Ion/Fragment | Description | Significance |

| [M+H]⁺, [M+Na]⁺ | Expected precursor ions in positive ESI mode.[14] | Confirms the molecular weight of the intact molecule. |

| In-source Fragmentation | Loss of the Boc group in the ion source before analysis.[14] | A common artifact with labile groups; can be minimized by using softer ionization conditions.[13] |

| Neutral Loss of 56 Da | Corresponds to the loss of isobutylene (C₄H₈).[14] | A characteristic fragmentation pathway for the Boc group. |

| Neutral Loss of 100 Da | Corresponds to the loss of the entire Boc group (C₅H₈O₂) or sequential loss of isobutylene and CO₂.[14] | The most common fragmentation, yielding the protonated phenylalanine ion. |

| b- and y-ions | Peptide backbone fragments.[13] | Used in MS/MS analysis to confirm the amino acid sequence of the final peptide. |

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. Chiral HPLC is used to confirm the enantiomeric purity of the starting Boc-phenylalanine.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the compound.[11]

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule.[15]

Safety and Handling

While Boc-L-phenylalanine is not classified as a hazardous substance under major regulations, standard laboratory safety practices should always be followed.[9][16]

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses, gloves, and lab coat.[7][17] |

| Handling | Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, or clothing.[7][17] |

| Storage | Store in a tightly closed container in a cool (2-8 °C), dry, and well-ventilated place.[9][17] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9][18] |

| First Aid (Skin) | Wash off with soap and plenty of water.[17] |

| First Aid (Ingestion) | Rinse mouth. Call a doctor if you feel unwell.[9] |

This guide highlights the fundamental properties and protocols associated with Boc-protected phenylalanine. Its predictable reactivity, stability, and role in established synthetic strategies like SPPS make it an indispensable tool for researchers in peptide chemistry, drug discovery, and biotechnology.[1][3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 5. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. Safety using of BOC-D-Phenylalanine :: funnychemical [funnychemical.webnode.page]

- 8. usbio.net [usbio.net]

- 9. carlroth.com [carlroth.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. carlroth.com [carlroth.com]

- 17. globechemie.com [globechemie.com]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, has become a cornerstone of peptide chemistry, enabling the routine synthesis of peptides for research, therapeutic, and diagnostic applications.[][2] The Boc (tert-butyloxycarbonyl) strategy, one of the original and most robust methods of SPPS, utilizes an acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[3][4] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for performing Boc solid-phase peptide synthesis.

The fundamental principle of Boc SPPS involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[][3] The synthesis proceeds from the C-terminus to the N-terminus.[5] A key feature of the Boc/Bzl (benzyl) protection scheme is the concept of "graduated acid lability."[2] The temporary Nα-Boc protecting group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, often benzyl-based, require a much stronger acid, like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[3][6][7] This differential stability allows for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain protecting groups.[4]

The cyclical nature of Boc SPPS, involving repetitive steps of deprotection, neutralization, and coupling, is highly amenable to automation, which has significantly enhanced the efficiency and reproducibility of peptide synthesis.[]

Core Principles and Workflow

The Boc SPPS process is a cycle of three main steps that are repeated for each amino acid to be added to the peptide chain:

-

Nα-Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][8] This exposes a free amine at the N-terminus of the growing peptide chain.

-

Neutralization: The resulting ammonium salt from the deprotection step is neutralized with a base, commonly diisopropylethylamine (DIEA), to generate the free amine necessary for the subsequent coupling reaction.[7]

-

Coupling: The next Nα-Boc protected amino acid is activated by a coupling agent and then reacted with the free amine of the resin-bound peptide to form a new peptide bond.[3]

These steps are followed by thorough washing of the resin to remove excess reagents and byproducts, which is a significant advantage of the solid-phase approach.[][2] This cycle is repeated until the desired peptide sequence is assembled. The final step is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.[3]

Figure 1: High-level overview of the cyclical workflow in Boc-SPPS.

Key Reagents and Materials

Successful Boc SPPS relies on the careful selection of high-purity reagents and materials.

| Component | Description | Common Examples |

| Solid Supports (Resins) | The insoluble polymer to which the peptide is anchored. The choice of resin determines whether the final product is a peptide acid or a peptide amide.[3] | For Peptide Acids: Merrifield resin (chloromethylpolystyrene), PAM resin.[8] For Peptide Amides: MBHA resin, BHA resin.[8] |

| Protecting Groups | Temporary (Nα): Protects the alpha-amino group during coupling and is removed at the start of each cycle.[2] Permanent (Side-Chain): Protects reactive amino acid side chains throughout the synthesis and are removed during final cleavage.[7] | Nα: tert-butyloxycarbonyl (Boc).[4] Side-Chain: Benzyl (Bzl) based ethers, esters, and carbamates.[7] |

| Deprotection Reagents | Acids used to remove the Nα-Boc group. | Trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at 25-50% concentration.[7][8] |

| Neutralization Reagents | Bases used to neutralize the protonated N-terminus after deprotection. | Diisopropylethylamine (DIEA) in DCM or DMF.[7] |

| Coupling Reagents | Reagents that activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).[3] |

| Cleavage Reagents | Strong acids used to cleave the peptide from the resin and remove side-chain protecting groups.[6] | Anhydrous hydrogen fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[8] |

| Scavengers | Nucleophilic reagents added to the cleavage cocktail to trap reactive carbocations generated from protecting groups and prevent side reactions.[3] | Thioanisole, phenol, water, ethanedithiol (EDT). A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[3] |

| Solvents | Used for resin swelling, washing, and as reaction media. | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).[][8] |

Experimental Protocols

The following sections provide detailed methodologies for the key steps in manual Boc-SPPS.

Resin Preparation and Swelling

This initial step is crucial for ensuring that the reactive sites within the resin beads are accessible.

-

Protocol:

-

Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) into a reaction vessel.

-

Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]

-

After swelling, drain the solvent by filtration.

-

First Amino Acid Attachment (for Merrifield Resin)

This protocol describes the attachment of the C-terminal Boc-amino acid to a chloromethylated resin (Merrifield resin) via the cesium salt method to minimize racemization.[8]

-

Protocol:

-

Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.[2]

-

Dissolve the Boc-amino acid cesium salt in DMF.

-

Add the solution to the swollen Merrifield resin.

-

Heat the mixture at 50°C for 12-24 hours.[2]

-

Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.

-

Dry the resin under vacuum.

-

The Synthesis Cycle

The following three steps (Deprotection, Neutralization, and Coupling) are repeated for each subsequent amino acid in the peptide sequence.

Figure 2: Chemical transformations within a single Boc-SPPS cycle.

This step removes the temporary Boc protecting group from the N-terminus.

-

Protocol:

-

Wash the peptide-resin with DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.[7][8] A common procedure involves a short pre-wash (1-5 minutes) followed by a longer treatment (15-30 minutes) with fresh deprotection solution.[8]

-

Agitate the mixture at room temperature.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[8]

-

This step prepares the N-terminus for coupling by deprotonating the ammonium salt.

-

Protocol:

-

Add a solution of 5-10% DIEA in DCM to the peptide-resin.

-

Agitate the mixture for 1-2 minutes.[3]

-

Drain the neutralization solution.

-

Repeat the neutralization step one more time.

-

Wash the resin thoroughly with DCM to remove excess DIEA.

-

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

-

Protocol:

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[3]

-

Add the solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[3]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[3]

-

Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the completion of the coupling.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[3]

-

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid like HF or TFMSA.[6]

Caution: Anhydrous HF is extremely corrosive and toxic. It should only be used by trained personnel in a specialized apparatus.

-

Protocol (General Principle):

-

Wash the final peptide-resin with DCM and dry it under vacuum.[3]

-

Place the dried peptide-resin in a suitable reaction vessel (e.g., a Teflon vessel for HF cleavage).

-

Add the pre-cooled cleavage cocktail containing the strong acid and scavengers. The cleavage reaction is typically carried out at 0°C for 1-2 hours.[3]

-

After the reaction, the strong acid is carefully removed by evaporation under a stream of nitrogen.

-

The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove the scavengers and cleaved protecting groups.[3]

-

The precipitated peptide is then dried under vacuum.

-

| Cleavage Reagent | Typical Conditions | Key Features |

| HF | Anhydrous liquid HF at 0°C for 1-2 hours, with scavengers (e.g., anisole).[6][9] | The most common and effective reagent for Boc-SPPS. Requires specialized equipment due to its high toxicity and corrosiveness. |

| TFMSA | TFMSA in TFA with scavengers at room temperature.[6] | A strong acid alternative to HF that does not require a specialized apparatus, but may be less effective for some protecting groups. |

| TMSOTf | TMSOTf in TFA with scavengers. | Another alternative to HF. A two-step cleavage procedure has also been developed using TMSBr/thioanisole/TFA followed by TMSOTf/thioanisole/TFA.[8] |

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[3] | A common cleavage cocktail used in Fmoc chemistry, but variations can be adapted for cleavage from certain acid-labile resins used in Boc-SPPS, particularly for milder cleavage conditions. |

Potential Side Reactions

Several side reactions can occur during Boc SPPS, potentially leading to impurities in the final product.

-

Diketopiperazine Formation: This is most prevalent after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is particularly problematic with proline or glycine at the C-terminus.[4]

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a stable five-membered aspartimide ring upon repeated exposure to base (neutralization) or acid (deprotection), which can lead to byproducts.[8]

-

Alkylation: During the final acid cleavage, reactive carbocations are generated from the protecting groups. These can alkylate sensitive residues like tryptophan, methionine, and cysteine if not effectively trapped by scavengers.[7][8]

Conclusion

Boc solid-phase peptide synthesis is a powerful and well-established method for the chemical synthesis of peptides.[2] While Fmoc chemistry has gained popularity due to its milder deprotection conditions, the Boc/Bzl strategy remains indispensable for certain applications, particularly in the synthesis of long or aggregation-prone peptides.[2] A thorough understanding of the underlying chemistry, careful selection of reagents, and meticulous execution of the protocols are essential for the successful synthesis of high-purity peptides using this robust technique.

References

An In-depth Technical Guide to the Chemical Stability of Boc-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of N-(tert-butoxycarbonyl)-L-phenylalanine (Boc-L-phenylalanine), a critical building block in peptide synthesis and pharmaceutical development. Understanding its stability profile is paramount for ensuring the integrity, purity, and efficacy of synthesized peptides and related therapeutics. This document outlines the intrinsic stability of Boc-L-phenylalanine, its degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Stability Profile

The chemical stability of Boc-L-phenylalanine is predominantly governed by the lability of the tert-butoxycarbonyl (Boc) protecting group. This group is strategically employed for its robust stability under a range of conditions and its facile removal under specific acidic environments.[1]

Key Stability Characteristics:

-

Acid Lability: The Boc group is highly susceptible to cleavage under acidic conditions. The primary degradation pathway is acid-catalyzed hydrolysis, which removes the protecting group to yield L-phenylalanine and byproducts such as tert-butanol, isobutylene, and carbon dioxide.[2]

-

Base and Nucleophile Stability: Boc-L-phenylalanine demonstrates significant stability in neutral and basic conditions and is resistant to many nucleophiles and alkaline hydrolysis.[1][2]

-

Thermal Sensitivity: Elevated temperatures can induce the thermolytic cleavage of the Boc group, leading to deprotection.[2] Therefore, prolonged exposure to high temperatures should be avoided.[2]

-

Oxidative and Photolytic Stability: While specific data are limited, it is a standard precautionary measure to protect complex organic molecules from strong oxidizing agents and prolonged light exposure to prevent potential degradation of the phenyl ring or photolytic cleavage.[2]

Quantitative Stability Data

The following tables summarize the recommended storage conditions and parameters for stability testing of Boc-L-phenylalanine.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes thermal degradation and preserves the integrity of the Boc protecting group.[2][3][4] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Reduces the risk of oxidative degradation.[2] |

| Moisture | Dry, desiccated environment | The Boc group is susceptible to hydrolysis, which can be exacerbated by moisture, especially under acidic or basic conditions.[2] |

| Light | Protect from light | Prevents potential photolytic degradation.[2] |

Table 2: Long-Term and Accelerated Stability Study Parameters

| Study Type | Storage Conditions | Time Points for Analysis |

|---|---|---|

| Long-Term | 2-8°C / Ambient Humidity (in a desiccator) | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 25°C / 60% Relative Humidity | 0, 1, 2, 3, 6 months |

| Accelerated | 40°C / 75% Relative Humidity | 0, 1, 2, 3, 6 months |

Data derived from a representative stability study protocol.[2]

Degradation Pathways and Mechanisms

The primary degradation pathway for Boc-L-phenylalanine is the acid-catalyzed removal of the Boc group.

Caption: Acid-catalyzed degradation pathway of Boc-L-phenylalanine.

Under thermal stress, a similar deprotection can occur through a concerted mechanism. Oxidative conditions may lead to modifications of the phenyl ring, though this is a less common degradation route under typical handling.

Experimental Protocols

Detailed methodologies for assessing the stability of Boc-L-phenylalanine are crucial for regulatory compliance and quality control.

This study aims to identify potential degradation products and pathways under stress conditions.[2]

Caption: Workflow for a forced degradation study of Boc-L-phenylalanine.

Methodology:

-

Acid Hydrolysis: Dissolve Boc-L-phenylalanine in 0.1 M HCl and incubate at 60°C.[2]

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C.[2]

-

Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate at room temperature.[2]

-

Thermal Degradation: Store the solid compound in a sealed vial at 80°C.[2]

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source in a photostability chamber.[2]

-

Time Points: Collect samples at various intervals for each condition (e.g., 0, 2, 4, 8, 24 hours).[2]

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method with UV and/or MS detection to quantify the parent compound and identify major degradation products.[2]

A validated HPLC method is essential to separate Boc-L-phenylalanine from its potential degradation products.[2]

Example Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 220 nm.[2]

-

Injection Volume: 10 µL.[2]

-

Column Temperature: 30°C.[2]

-

Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[2]

Caption: Experimental workflow for a stability-indicating HPLC method.

Broader Context: L-Phenylalanine Degradation

Once deprotected, the resulting L-phenylalanine enters known metabolic pathways. Understanding these pathways is relevant for in vivo applications of peptides containing phenylalanine.

Caption: Overview of major and minor L-phenylalanine degradation pathways.[5][6]

Conclusion

The chemical stability of Boc-L-phenylalanine is well-characterized, with the primary liability being the acid-catalyzed cleavage of the Boc protecting group. Adherence to recommended storage conditions—refrigeration in a dry, inert, and dark environment—is critical to maintaining its purity and integrity. The experimental protocols provided herein offer a robust framework for researchers and drug development professionals to conduct thorough stability assessments, ensuring the quality of this essential reagent in its diverse applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. carlroth.com [carlroth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. L-phenylalanine degradation I (aerobic) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Hydrophobicity of Peptides Containing Boc-Protected Benzyl Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrophobicity of peptides is a critical physicochemical parameter that profoundly influences their synthesis, purification, and biological activity. For peptides incorporating protected amino acids, particularly those utilizing the tert-butyloxycarbonyl (Boc) group for N-terminal protection and benzyl-based moieties for side-chain protection, a quantitative understanding of their hydrophobicity is paramount. This technical guide provides a comprehensive overview of the hydrophobicity of peptides containing Boc-protected benzyl amino acids, including quantitative data, detailed experimental protocols for its determination, and visualizations of the underlying chemical workflows. Such insights are invaluable for optimizing purification strategies, predicting peptide behavior in biological systems, and accelerating the development of peptide-based therapeutics.

The Boc protecting group, in conjunction with benzyl side-chain protection, is a cornerstone of solid-phase peptide synthesis (SPPS), especially for complex and hydrophobic sequences.[1] The benzyl group is commonly used to protect the side chains of amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Histidine (His). The inherent hydrophobicity of both the Boc and benzyl groups significantly impacts the overall hydrophobicity of the peptide, influencing its solubility and chromatographic behavior.[2][3]

Quantitative Analysis of Hydrophobicity

The hydrophobicity of protected amino acids and peptides is typically quantified by their retention time in reversed-phase high-performance liquid chromatography (RP-HPLC). Longer retention times on a nonpolar stationary phase correspond to greater hydrophobicity. A hydrophobicity index (HI) can be derived from these retention times to provide a relative measure of hydrophobicity.

Recent studies have systematically determined the hydrophobicity indices for a variety of protected amino acids.[4] The following tables summarize key quantitative data for Boc-protected amino acids, with a focus on those with benzyl or related aromatic side chains.

| Amino Acid Derivative | Protecting Groups | Position in Peptide | Hydrophobicity Index (HI) | Relative Retention Time (t R) |

| Boc-Gly-OH | Nα-Boc | Internal | 0.0 | 1.00 |

| Boc-Phe-OH | Nα-Boc | Internal | 50.0 | 1.92 |

| Boc-Tyr(tBu)-OH | Nα-Boc, Side-chain tBu | Internal | 45.2 | 1.83 |

| Boc-His(Trt)-OH | Nα-Boc, Side-chain Trt | Internal | 68.7 | 2.29 |

| Boc-Trp(Boc)-OH | Nα-Boc, Side-chain Boc | Internal | 75.4 | 2.43 |

Note: The Hydrophobicity Index (HI) is a relative scale where Glycine is set to 0 and Phenylalanine to 50 for unprotected amino acids. The values presented here are for Boc-protected amino acids and are derived from experimental data. Relative Retention Time is normalized to Boc-Gly-OH.

The position of the protected amino acid within the peptide sequence also influences its contribution to the overall hydrophobicity.

| Amino Acid Derivative | Position in Peptide | Hydrophobicity Index (HI) |

| Boc-Phe-OH | N-terminal | 52.1 |

| Boc-Phe-OH | Internal | 50.0 |

| Boc-Phe-OH | C-terminal | 55.8 |

Experimental Protocols

The determination of peptide hydrophobicity relies on robust analytical techniques. The following are detailed protocols for the two primary methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Micellar Electrokinetic Chromatography (MEKC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity, making it the gold standard for determining the hydrophobicity of peptides.[5]

Objective: To determine the relative hydrophobicity of peptides containing Boc-protected benzyl amino acids by measuring their retention times on a C18 column.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Peptide standards and samples containing Boc-protected benzyl amino acids

Procedure:

-

Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[6]

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: Inject a standard volume of the prepared sample (e.g., 20 µL) onto the column.

-

Gradient Elution: Elute the peptides using a linear gradient of increasing Mobile Phase B. A typical gradient for analyzing a range of hydrophobicities is from 5% to 95% B over 30-60 minutes.

-

Detection: Monitor the elution of the peptides using a UV detector at a wavelength of 214 nm or 220 nm, which corresponds to the absorbance of the peptide bond.

-

Data Analysis: Record the retention time (t R ) for each peptide peak. The relative hydrophobicity is directly proportional to the retention time. For a more quantitative measure, a hydrophobicity index can be calculated by normalizing the retention times to a set of standard peptides with known hydrophobicities.

Micellar Electrokinetic Chromatography (MEKC)

MEKC is a capillary electrophoresis technique that separates analytes based on their partitioning between a pseudo-stationary micellar phase and the surrounding aqueous buffer. It is particularly useful for separating both charged and neutral molecules and can provide complementary information to RP-HPLC.

Objective: To determine the hydrophobicity of peptides containing Boc-protected benzyl amino acids by measuring their migration times in a micellar solution.

Materials:

-

Capillary electrophoresis (CE) system with a UV detector

-

Fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length)

-

Running Buffer: 25 mM sodium tetraborate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).

-

Peptide standards and samples

Procedure:

-

Capillary Conditioning: Condition a new capillary by flushing sequentially with 1 M NaOH, deionized water, and the running buffer.

-

Sample Preparation: Dissolve the peptide samples in the running buffer or a compatible low-ionic-strength buffer to a concentration of 0.1-1 mg/mL.

-

Injection: Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.

-

Separation: Apply a high voltage (e.g., 20-30 kV) across the capillary. The analytes will migrate based on their electrophoretic mobility and their partitioning into the SDS micelles. More hydrophobic peptides will interact more strongly with the micelles and will have longer migration times.

-

Detection: Detect the migrating peptides using a UV detector at 200 nm or 214 nm.

-

Data Analysis: The migration time of each peptide is used as a measure of its hydrophobicity. The capacity factor (k'), which reflects the distribution of the analyte between the micellar and aqueous phases, can be calculated to quantify hydrophobicity.

Visualizations of Experimental and Logical Workflows

Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for the synthesis of a peptide using the Boc/Bzl strategy, which produces the peptides whose hydrophobicity is the subject of this guide.

Caption: A diagram illustrating the cyclical workflow of Boc/Bzl solid-phase peptide synthesis.

RP-HPLC Experimental Workflow for Hydrophobicity Determination

This diagram outlines the step-by-step process for determining peptide hydrophobicity using RP-HPLC.

Caption: A workflow diagram for determining peptide hydrophobicity using RP-HPLC.

Conclusion

The hydrophobicity of peptides containing Boc-protected benzyl amino acids is a key determinant of their behavior during synthesis and purification. A quantitative understanding of this property, obtained through robust experimental methods like RP-HPLC and MEKC, is essential for the efficient development of peptide-based drugs and research tools. The data and protocols presented in this guide offer a valuable resource for scientists and researchers in this field, enabling more informed decisions in the design, synthesis, and analysis of these important biomolecules. The strategic manipulation of hydrophobicity through the selection of appropriate protecting groups and amino acid analogues will continue to be a powerful approach in advancing peptide science.

References

Expanding the Proteome: A Technical Guide to Unnatural Amino Acids in Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

The 20 canonical amino acids that constitute the building blocks of proteins offer a remarkable but finite chemical diversity. The advent of techniques to incorporate unnatural amino acids (uAAs) with novel chemical functionalities into proteins has revolutionized protein engineering, opening up unprecedented avenues for research, diagnostics, and therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key applications of uAA incorporation, with a focus on providing actionable data and protocols for professionals in the field.

Core Principles: Expanding the Genetic Code

The site-specific incorporation of uAAs into a protein of interest is primarily achieved through the expansion of the genetic code.[1] This process relies on the hijacking of the cellular translational machinery by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[1]

Key Components:

-

Orthogonal aaRS-tRNA Pair: This pair functions independently of the host cell's endogenous synthetases and tRNAs. The aaRS is engineered to specifically recognize and charge a uAA onto its cognate tRNA.[1]

-

Nonsense Codon Suppression: The most common strategy involves repurposing a stop codon, typically the amber stop codon (UAG), to encode the uAA.[1][2] The engineered tRNA possesses an anticodon that recognizes the UAG codon, thereby inserting the uAA at the desired position during protein synthesis.[1]

The overall workflow for the genetic incorporation of a uAA is depicted below:

Data Presentation: Quantitative Insights into uAA Incorporation and Applications

The efficiency and impact of uAA incorporation can be quantified across various parameters. The following tables summarize key quantitative data from the literature to provide a comparative reference.

Table 1: Efficiency of Unnatural Amino Acid Incorporation

The yield of protein containing a uAA is a critical factor. Efficiency can vary depending on the uAA, the orthogonal pair, the expression system, and the position of incorporation.[3][4][5][6]

| Unnatural Amino Acid (uAA) | Expression System | Protein | Incorporation Efficiency (%) | Reference |

| p-Azido-L-phenylalanine (pAzF) | E. coli | sfGFP | High | [7] |

| 3-iodo-L-tyrosine | Mammalian (CHO) | Ras | >95 | [8] |

| Nε-acetyl-L-lysine | Mammalian (HEK293T) | sfGFP | 85 | [1] |

| O-methyl-L-tyrosine | Mammalian (CHO) | GFP | Up to 1 µg per 2x10⁷ cells | [4] |

| p-Benzoyl-L-phenylalanine (pBpa) | Mammalian (HEK293T) | Cdk5 | - | [9] |

| p-Acetylphenylalanine (pAcPhe) | Mammalian (HEK293T) | IgG | Comparable to wild-type | [3] |

Table 2: Kinetics of Bioorthogonal Reactions

Once incorporated, uAAs with bioorthogonal functional groups can be selectively labeled. The reaction kinetics are a key consideration for in vivo and in vitro applications.[10][11][12]

| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DBCO) | 10⁻¹ - 10¹ | Copper-free, biocompatible |

| Inverse Electron Demand Diels-Alder (iEDDA) | Tetrazine + trans-Cyclooctene (TCO) | 10² - 10⁶ | Extremely fast kinetics |

| Oxime Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | 10⁻² - 10⁻¹ | Highly specific, stable linkage |

| Staudinger Ligation | Azide + Phosphine | 10⁻³ | Forms a native amide bond (traceless) |

Table 3: Impact of uAAs on Protein Stability

The incorporation of uAAs can modulate the biophysical properties of proteins, including their thermal stability.

| Protein | uAA Substitution | Change in Melting Temp. (ΔTm) (°C) | Reference |

| T4 Lysozyme | Leucine → Norvaline | - | [8] |

| Lectin (RSL) | Tryptophan → 5-Fluorotryptophan | +2 | [13] |

| Lectin (RSL) | Tryptophan → 4-Fluorotryptophan | -9 | [13] |

| Transketolase (TK) | Phenylalanine → Trifluoromethyl-L-phenylalanine | +7.5 | [14] |

Table 4: Enhancement of Enzyme Catalysis with uAAs

Introducing uAAs into enzyme active sites can lead to enhanced catalytic activity and novel functionalities.[15][16][17]

| Enzyme | uAA Incorporated | Improvement in Catalytic Efficiency | Reference |

| Phosphotriesterase | L-(7-hydroxycoumarin-4-yl)ethylglycine | 8-11 fold increase in turnover rate | [15][17] |

| Designer Hydrazone/Oxime Formation Enzyme | p-aminophenylalanine | ~1000-fold increase in catalysis | [16] |

Table 5: Pharmacokinetic Properties of Antibody-Drug Conjugates (ADCs)

Site-specific conjugation of drugs to antibodies via uAAs can lead to more homogeneous ADCs with improved pharmacokinetic profiles compared to traditional, randomly conjugated ADCs.[3][18][19][20][21]

| ADC | Conjugation Method | Drug-to-Antibody Ratio (DAR) | Half-life | Clearance | Reference |

| Anti-Her2-IgG-nAF | uAA (pAcPhe) | 2 | Similar to unconjugated IgG | Similar to unconjugated IgG | [3][18][21] |

| Trastuzumab Emtansine (T-DM1) | Lysine Conjugation | ~3.5 | - | - | [19] |

| Gemtuzumab ozogamicin | Lysine Conjugation | 2-3 | 62-90 h | 0.35 L/h | [22] |

| Enfortumab vedotin | Cysteine Conjugation | 3.8 | 3.4 days | 0.10 L/h | [22] |

Experimental Protocols

This section provides detailed methodologies for the site-specific incorporation of uAAs and their subsequent bioorthogonal labeling.

Protocol: Site-Specific Incorporation of a uAA in E. coli via Amber Suppression

This protocol is adapted for the incorporation of an azide-bearing uAA, p-azidophenylalanine (pAzF).

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest with an in-frame amber (TAG) codon at the desired site.

-

Plasmid encoding the orthogonal Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) mutant for pAzF and its cognate suppressor tRNA (pEVOL-pAzF).

-

LB medium and agar plates with appropriate antibiotics.

-

p-Azido-L-phenylalanine (pAzF).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

L-arabinose.

Procedure:

-

Transformation: Co-transform the expression plasmid and the pEVOL-pAzF plasmid into the E. coli expression strain. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Add pAzF to a final concentration of 1 mM. Induce the expression of the orthogonal system with L-arabinose (final concentration 0.02% w/v) and the target protein with IPTG (final concentration 1 mM).

-

Expression: Incubate the culture at a reduced temperature (e.g., 20-25°C) for 16-20 hours with shaking.

-

Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.

-

Purification: Purify the uAA-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

Verification: Confirm the incorporation of the uAA by mass spectrometry.

Protocol: Site-Specific Incorporation of a uAA in Mammalian Cells

This protocol describes the transient transfection of mammalian cells (e.g., HEK293T) for uAA incorporation.

Materials:

-

HEK293T cells.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Plasmid for the protein of interest with an in-frame amber codon.

-

Plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pCMV-pAzF-RS-tRNA).

-

Transfection reagent (e.g., Lipofectamine).

-

uAA (e.g., p-azidophenylalanine).

Procedure:

-

Cell Seeding: Seed HEK293T cells in a culture plate to reach 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the plasmid for the protein of interest and the orthogonal system plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

uAA Supplementation: 4-6 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and the desired concentration of the uAA (e.g., 1 mM pAzF).

-

Expression: Incubate the cells for 48-72 hours to allow for protein expression.

-

Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse using an appropriate lysis buffer.

-

Analysis: Analyze the expression of the uAA-containing protein by Western blot. For purification, scale up the culture and purification as needed.

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of a uAA-containing Protein

This protocol is for labeling a protein containing an azide-functionalized uAA with a cyclooctyne-conjugated probe (e.g., a fluorophore).

Materials:

-

Purified protein containing an azide-functionalized uAA in a suitable buffer (e.g., PBS, pH 7.4).

-

Cyclooctyne-conjugated probe (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified azide-containing protein with a 5- to 20-fold molar excess of the cyclooctyne-probe. The final concentration of the organic solvent (e.g., DMSO) should be kept low (<5%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need optimization depending on the specific reactants.

-

Removal of Excess Probe: Remove the unreacted probe using a desalting column or dialysis.

-

Analysis: Confirm the successful labeling by SDS-PAGE with in-gel fluorescence imaging and/or mass spectrometry.

Mandatory Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the application of unnatural amino acids.

Conclusion

The ability to incorporate unnatural amino acids into proteins has fundamentally expanded the toolkit of protein engineers, researchers, and drug developers. This technology allows for the precise installation of novel chemical functionalities, enabling a wide range of applications from basic biological research to the development of next-generation therapeutics. The continued development of new uAAs, more efficient orthogonal systems, and novel bioorthogonal reactions promises to further broaden the impact of this powerful technology. By providing detailed protocols and quantitative data, this guide aims to empower professionals in the field to harness the full potential of unnatural amino acids in their research and development endeavors.

References

- 1. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]